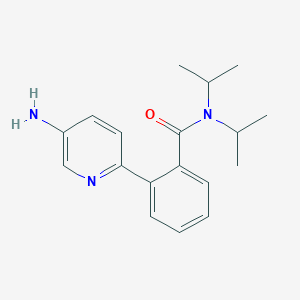

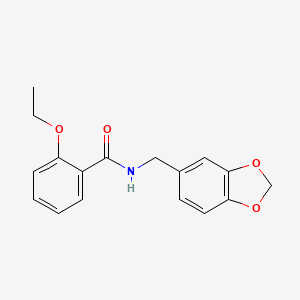

![molecular formula C11H7ClN4O B5579121 5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives often involves cyclization reactions and interactions with various reagents. For instance, the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 leads to the formation of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, showcasing a method for constructing the triazolopyrimidin core (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine has been elucidated through techniques like X-ray crystallography. These studies reveal the compound's ability to form inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives are diverse. For example, reactions with hydrazonoyl chlorides result in regioselective formation of 1,2,4-triazolo[4,3-a]pyrimidine derivatives in good yields, highlighting the compound's reactivity and potential for functionalization (Hassan, 2006).

Applications De Recherche Scientifique

Synthesis and Characterization

Research has demonstrated the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing their potential in creating novel compounds with possible therapeutic applications. For instance, studies have detailed the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives and their antimicrobial activities, indicating the versatility of these compounds in generating new pharmaceuticals (El-Agrody et al., 2001; Hassan, 2006). Additionally, novel synthesis approaches leading to [1,2,4]triazolo[4,3-c]pyrimidines have been reported, further expanding the chemical repertoire available for biological testing (Prasanna Kumara et al., 2013).

Biological Activity

The exploration of biological activities is a significant area of application for these compounds. Studies have demonstrated the potential anti-inflammatory and antimicrobial properties of certain derivatives, highlighting their relevance in medicinal chemistry. For example, derivatives have shown notable anti-inflammatory activity in preclinical models, surpassing that of reference drugs like indomethacin (Pan et al., 2015). Other research efforts have focused on antimicrobial activities, providing insights into the potential use of these compounds in addressing microbial resistance (Bektaş et al., 2010).

Structural Analysis

The structural analysis and characterization of these compounds are crucial for understanding their mechanism of action and potential therapeutic applications. X-ray crystallography and other spectroscopic methods have been employed to elucidate the structures of these compounds, providing a foundation for further modifications and optimizations (Velavan et al., 1997; Repich et al., 2017).

Anticancer Applications

A notable area of application is the investigation of anticancer properties. Some studies have revealed that certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity through unique mechanisms, such as tubulin inhibition, which distinguishes them from traditional chemotherapeutic agents (Zhang et al., 2007).

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-8-3-1-7(2-4-8)9-5-10(17)16-11(15-9)13-6-14-16/h1-6H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKJVFDKGGEMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)N3C(=N2)N=CN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)